3-(3-Bromothiophen-2-yl)butan-2-ol
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Overview
Description
3-(3-Bromothiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C8H11BrOS It is a brominated derivative of thiophene, a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)butan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-2-ol moiety. One common method involves the following steps:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Grignard Reaction: 3-Bromothiophene is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Bromothiophen-2-yl)butan-2-one
Reduction: 3-(Thiophen-2-yl)butan-2-ol
Substitution: 3-(3-Methoxythiophen-2-yl)butan-2-ol
Scientific Research Applications
3-(3-Bromothiophen-2-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving thiophene derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)butan-2-ol depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group play key roles in determining reactivity and product formation. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)butan-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.
3-(3-Chlorothiophen-2-yl)butan-2-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
3-(3-Fluorothiophen-2-yl)butan-2-ol: Contains a fluorine atom, which can significantly alter its properties and uses.
Uniqueness
3-(3-Bromothiophen-2-yl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H11BrOS |
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Molecular Weight |
235.14 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5(6(2)10)8-7(9)3-4-11-8/h3-6,10H,1-2H3 |
InChI Key |
YPNXZQZUZYMZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CS1)Br)C(C)O |
Origin of Product |
United States |
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